Resorufin beta-D-glucopyranoside
Description
Historical Context and Evolution of Fluorogenic Glycoside Substrates
The study of glycoside hydrolases, enzymes that break down complex sugars, has long relied on the use of synthetic substrates to detect and quantify their activity. Early methods often utilized chromogenic substrates, which produce a colored product upon enzymatic cleavage. A common example is p-nitrophenyl-α-d-glucopyranoside 6-phosphate, which was used for discontinuous assays. researchgate.net
The development of fluorogenic substrates marked a significant advancement in enzyme detection, offering substantially higher sensitivity. Among the early and widely used fluorogenic substrates is 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG). mdpi.com Hydrolysis of 4-MUG by β-glucosidase releases 4-methylumbelliferone, a fluorescent product. However, assays using 4-MUG often require the addition of a stop solution to raise the pH for optimal fluorescence, making continuous monitoring of enzyme kinetics challenging. researchgate.netnih.gov
The introduction of resorufin-based glycoside substrates provided a solution to some of these limitations. Resorufin (B1680543) and its derivatives offered a "turn-on" fluorescent sensing approach. researchgate.net The glycoside form is non-fluorescent, but enzymatic cleavage releases the resorufin aglycone, which is intensely fluorescent. researchgate.netnih.gov This allows for real-time, continuous measurement of enzyme activity without the need for a stop solution. nih.govaatbio.com The evolution from chromogenic to first-generation fluorogenic substrates like 4-MUG, and subsequently to resorufin-based probes, reflects a continuous drive for increased sensitivity, lower background interference, and more versatile assay formats in biochemical research.
Chemical Rationale for Resorufin Conjugates as Enzyme Probes
Resorufin conjugates, such as Resorufin β-D-glucopyranoside, are highly effective enzyme probes due to the excellent photophysical properties of the resorufin fluorophore. researchgate.net The core principle of their function lies in a "turn-on" fluorescence mechanism. The glycosidic bond attaching the sugar moiety to the resorufin hydroxyl group effectively quenches its fluorescence. researchgate.netnih.gov When a β-glucosidase enzyme cleaves this bond, the highly fluorescent resorufin is released. adipogen.comcaltagmedsystems.co.uk
The advantages of using resorufin as the reporter molecule are numerous:
Long-Wavelength Emission : Resorufin exhibits fluorescence in the red region of the spectrum, with excitation and emission maxima around 571 nm and 585 nm, respectively. adipogen.comcaltagmedsystems.co.uk This is advantageous in biological assays as it minimizes interference from the natural autofluorescence of cells and other biological components, which typically occurs at shorter wavelengths. adipogen.comchemodex.com
High Quantum Yield : The anionic form of resorufin, prevalent at physiological pH, has a high fluorescence quantum yield, reported to be as high as 0.75, contributing to the high sensitivity of the assay. nih.govnih.gov
Favorable pKa : The released resorufin has a low pKa of approximately 5.8. nih.gov This means it is significantly ionized and thus highly fluorescent at the neutral pH ranges typical of most biological assays, eliminating the need for pH adjustment that is often required for other fluorophores like 4-methylumbelliferone. nih.govnih.gov
Good Water Solubility : The compound has good solubility in aqueous solutions and is also soluble in DMSO, which facilitates its use in a variety of experimental setups. chemimpex.comadipogen.comcaltagmedsystems.co.uk
These chemical and photophysical properties make Resorufin β-D-glucopyranoside a robust and sensitive substrate for quantifying β-glucosidase activity, particularly in applications like high-throughput screening where minimizing false positives from compound autofluorescence is crucial. adipogen.comcaltagmedsystems.co.uk
Table 1: Photophysical Properties of Resorufin
| Property | Value | Source(s) |
| Excitation Maximum (λex) | ~571 nm | adipogen.comaatbio.com |
| Emission Maximum (λem) | ~585 nm | adipogen.comcaltagmedsystems.co.uk |
| Molar Absorptivity (ε) | 62,000 M⁻¹cm⁻¹ | nih.gov |
| Fluorescence Quantum Yield (ΦF) | 0.75 (anionic form) | nih.govnih.gov |
| Appearance | Yellow to orange powder | adipogen.comcaltagmedsystems.co.uk |
| Solubility | Soluble in DMSO, slightly soluble in water | adipogen.comcaltagmedsystems.co.uk |
Overview of Current Academic Research Trajectories
Resorufin β-D-glucopyranoside and its analogs are utilized in a wide array of current research areas, underscoring their versatility and reliability as enzyme substrates.
High-Throughput Screening (HTS) for Drug Discovery: A primary application is in HTS for inhibitors or modulators of glycosidase activity. abcam.com For instance, the α-anomer, Resorufin α-D-glucopyranoside, has been instrumental in developing assays to screen for potential therapies for Pompe disease, a lysosomal storage disorder caused by mutations in α-glucosidase. nih.govaatbio.com The substrate's long-wavelength fluorescence reduces interference from library compounds, making it superior to substrates like 4-methylumbelliferyl-α-D-glucopyranoside for HTS applications. researchgate.netnih.gov Similarly, Resorufin β-D-glucopyranoside is used to screen for inhibitors of β-glucocerebrosidase, an enzyme implicated in Gaucher disease. abcam.com
Cell Biology and Enzyme Localization: The substrate is used in cell viability and metabolic studies. chemimpex.com Its ability to be taken up by cells allows for the monitoring of intracellular enzyme activity in real-time. chemimpex.com Research has focused on the in situ visualization of glucocerebrosidase activity in human skin tissue and the study of cellulase (B1617823) activity in microscale platforms. abcam.com This allows researchers to delineate the activity of specific enzymes directly within tissues and cells, providing crucial information on their biological roles. nih.gov
Environmental and Industrial Biotechnology: Beyond medical research, these substrates find use in environmental monitoring to detect glucosidase activity in samples like soil, which can be an indicator of microbial health. chemimpex.com In industrial biotechnology, it has been used to characterize the kinetic properties of β-glucosidases from various organisms, such as bacteria (Clostridium cellulovorans), fungi (Trichoderma reesei), and insects (Neotermes koshunensis), which is essential for processes like biofuel production from lignocellulosic biomass. sigmaaldrich.commdpi.com
Table 2: Key Enzymes Detected by Resorufin Glycoside Substrates
| Enzyme | Substrate Anomer | Research Application | Source(s) |
| β-Glucosidase | β-D-glucopyranoside | General enzymatic assays, characterization of industrial enzymes | chemimpex.comadipogen.comsigmaaldrich.com |
| β-Glucocerebrosidase (GCase) | β-D-glucopyranoside | HTS for Gaucher disease, in situ visualization | adipogen.comabcam.com |
| β-Galactosidase | β-D-glucopyranoside | Non-selective substrate activity | adipogen.comcaltagmedsystems.co.uk |
| α-Glucosidase (GAA) | α-D-glucopyranoside | HTS for Pompe disease therapeutics | nih.govaatbio.com |
| Xyloglucan (B1166014) Endohydrolase (XEH) | β-glycoside of a xylogluco-oligosaccharide | Real-time visualization of cell wall remodeling in plants | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO8/c20-7-14-15(22)16(23)17(24)18(27-14)25-9-2-4-11-13(6-9)26-12-5-8(21)1-3-10(12)19-11/h1-6,14-18,20,22-24H,7H2/t14-,15-,16+,17-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QULZFZMEBOATFS-UYTYNIKBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC4=CC(=O)C=CC4=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC4=CC(=O)C=CC4=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40543840 | |
| Record name | 3-Oxo-3H-phenoxazin-7-yl beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40543840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101490-85-1 | |
| Record name | 3-Oxo-3H-phenoxazin-7-yl beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40543840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Modifications of Resorufin β D Glucopyranoside
Established Chemical Synthesis Pathways for Resorufin (B1680543) β-D-Glucopyranoside
The chemical synthesis of Resorufin β-D-glucopyranoside is a multi-step process rooted in established carbohydrate chemistry. A common strategy involves the coupling of the resorufin aglycone with a protected glucopyranosyl donor.
A typical synthesis pathway can be outlined as follows:
Preparation of the Aglycone Precursor : The synthesis often begins not with resorufin itself, but with a more stable precursor. Dihydroresorufin is prepared by the reduction of resorufin or its precursor, resazurin, using agents like tin dichloride. This dihydro form is then acetylated, for instance with acetic anhydride, to produce a stable, protected intermediate. This reductive acetylation can often be performed in a one-pot process. nih.gov
Glycosylation : The acetylated dihydroresorufin is then glycosylated. This key step involves reacting the precursor with a protected and activated glucose derivative. A frequently used donor is acetobromo-α-D-glucose (per-O-acetylated α-D-glucopyranosyl bromide). The reaction, often carried out under Koenigs-Knorr conditions or similar glycosylation protocols, forms the β-glycosidic bond between the anomeric carbon (C-1) of the glucose molecule and the hydroxyl group of the resorufin precursor.
Oxidation and Deprotection : Following the coupling, the dihydroresorufin moiety is oxidized back to the resorufin structure. The final and crucial step is the removal of the protecting acetyl groups from the sugar moiety to liberate the free hydroxyl groups. A widely used method for this is Zemplén de-O-acetylation, which employs a catalytic amount of sodium methoxide (B1231860) in methanol. nih.gov The final product is then purified, often using techniques like reversed-phase chromatography. nih.gov
This established pathway allows for the reliable production of Resorufin β-D-glucopyranoside for research and diagnostic applications. nih.govabcam.com
Exploration of Biosynthetic Approaches for Resorufin Glycoside Production
While chemical synthesis is well-established, it can be laborious and require multiple protection and deprotection steps. rsc.org Enzymatic synthesis presents a promising alternative, capitalizing on the high regio- and stereo-selectivity of enzymes to form glycosidic bonds in a more streamlined and environmentally benign manner. rsc.orgresearchgate.net
Two primary enzymatic strategies are explored for the synthesis of glycosides like Resorufin β-D-glucopyranoside:
Transglycosylation by Glycosidases : Wild-type glycosidases, such as β-glucosidases, naturally catalyze the hydrolysis of glycosidic bonds. However, under specific conditions (e.g., high substrate concentration, low water activity), their catalytic activity can be reversed to favor synthesis via transglycosylation. nih.gov This involves the transfer of a glycosyl moiety from a donor to an acceptor molecule—in this case, resorufin. For instance, β-glucosidase from almonds has been used for the direct β-glucosidation of various functionalized alcohols. researchgate.net
Glycosynthases : A more advanced approach involves the use of "glycosynthases." These are genetically engineered glycosidases in which the catalytic nucleophile residue is mutated (e.g., from a glutamate (B1630785) to a non-nucleophilic alanine). rsc.org This modification renders the enzyme incapable of hydrolysis but still able to catalyze the formation of a glycosidic bond when provided with an activated sugar donor (e.g., an α-glycosyl fluoride). rsc.org This method avoids the product hydrolysis that can limit yields in wild-type enzyme-catalyzed reactions.
A practical example of a biosynthetic approach includes the use of amylase from Bacillus macerans, which exhibits glycosyl-transferring properties, to synthesize resorufin oligosaccharides from precursors like resorufin-glucoside and α-cyclodextrin. nih.gov
Table 1: Comparison of Synthetic Methodologies for Resorufin β-D-Glucopyranoside
| Feature | Chemical Synthesis | Biosynthetic Approach (e.g., Glycosynthase) |
|---|---|---|
| Core Principle | Stepwise chemical reactions with protecting groups. | Enzyme-catalyzed formation of the glycosidic bond. |
| Stereoselectivity | Dependent on reaction conditions and neighboring groups. | High, dictated by the enzyme's active site. |
| Reaction Steps | Multiple (protection, activation, coupling, deprotection). | Often fewer steps, potentially a one-pot reaction. |
| Reagents | Often involves harsh chemicals and solvents. | Aqueous buffers under mild conditions. |
| Key Challenge | Laborious protection/deprotection schemes; purification. | Enzyme availability, stability, and potential for product hydrolysis (with wild-type enzymes). |
Advanced Derivatization Strategies for Functional Enhancement and Selectivity
The basic Resorufin β-D-glucopyranoside structure can be extensively modified to create advanced probes with tailored properties. These derivatization strategies aim to improve substrate specificity, alter physical characteristics like solubility, or enable targeted delivery to specific cells or organelles.
Site-Specific Modifications on the Glycopyranoside Moiety
Modifying the glucose portion of the molecule is a powerful way to influence how the substrate interacts with enzymes.
The primary hydroxyl group at the C-6 position of the glucopyranoside ring is a prime target for chemical modification due to its higher reactivity compared to the secondary hydroxyls. While specific studies detailing the C-6 functionalization of Resorufin β-D-glucopyranoside are not prominent, the principles are well-established in carbohydrate chemistry. For example, direct acylation of methyl β-D-galactopyranoside at the C-6 position has been achieved with high yields using various acyl halides. nih.gov
Applying this principle to Resorufin β-D-glucopyranoside, functionalization at the C-6 position could have the following impacts:
Steric Hindrance : Introducing a bulky group at C-6 could prevent the substrate from fitting into the active site of some β-glucosidases while potentially enhancing its affinity for others, thereby tuning its enzyme specificity.
Altered Hydrophobicity : Adding a long acyl chain would increase the lipophilicity of the molecule, which could enhance its ability to cross cell membranes.
Attachment Point : The C-6 hydroxyl can serve as a chemical handle to attach other molecules, such as targeting ligands or other reporter groups, without directly interfering with the glycosidic bond recognized by the enzyme.
Creating analogues with different sugar components or added moieties is a key strategy to alter the probe's function. A notable example is the synthesis of a complex resorufin-based substrate, resorufinyl α-D-xylopyranosyl-(1→6)-β-D-glucopyranosyl)-(1→4)-[α-D-xylopyranosyl-(1→6)]-β-D-glucopyranosyl-(1→4)-[α-D-xylopyranosyl-(1→6)-]-β-D-glucopyranosyl-(1→4)-β-D-glucopyranoside (XXXG-β-Res). nih.gov This large oligosaccharide analogue was specifically designed not for general β-glucosidases, but as a substrate for xyloglucan (B1166014) endotransglycosylase/hydrolase (XEH) enzymes, demonstrating how steric and structural changes to the glycan moiety can completely redirect enzyme specificity. nih.gov
Another approach involves tuning hydrophobicity to improve cellular uptake. Researchers have synthesized novel fluorogenic hydrolase substrates with long hydrocarbon tails (e.g., C12 or C18) to improve their delivery into the membranes of sensory neurons. nih.gov This strategy of increasing lipophilicity can be directly applied to resorufin glycosides to create probes for studying enzyme activity within live cells.
Table 2: Comparison of Resorufin β-D-glucopyranoside and a Sterically Modified Analogue
| Feature | Resorufin β-D-glucopyranoside | XXXG-β-Res (Oligosaccharide Analogue) |
|---|---|---|
| Glycoside Moiety | Single β-D-glucose unit. | Heptasaccharide (Xyloglucan). |
| Primary Enzyme Target | β-Glucosidases, Glucocerebrosidase. adipogen.com | Xyloglucan Hydrolases (XEHs). nih.gov |
| Steric Profile | Relatively small. | Large and complex. |
| Application Focus | General detection of β-glucosidase activity. | Visualizing specific cell wall modifying enzyme activity in plants. nih.gov |
Conjugation Strategies for Targeted Delivery and Imaging
To move beyond general activity assays and visualize enzymatic processes at specific locations, Resorufin β-D-glucopyranoside can be conjugated to targeting molecules. This transforms it from a simple substrate into a sophisticated probe for targeted molecular imaging. nih.gov The goal is to deliver the "masked" fluorophore to a specific cell type, tissue, or organelle, where it is then unmasked by the target enzyme, causing a localized fluorescent signal. researchgate.net
Modern bioconjugation chemistry offers precise methods for creating such probes. A state-of-the-art approach involves a platform-based, site-specific strategy. nih.gov This can be envisioned for resorufin as follows:
Synthesis of a Handle : A chemically reactive handle (e.g., an azide, alkyne, or maleimide) would be introduced onto the Resorufin β-D-glucopyranoside molecule, likely at a position that does not interfere with enzyme recognition, such as the C-6 hydroxyl of the glucose or a non-critical position on the resorufin ring.
Platform Assembly : A trivalent platform molecule could be synthesized, bearing a complementary reactive group for linking to the resorufin substrate, a second group for attaching to a targeting ligand, and potentially a third component like a chelator for bimodal imaging (e.g., PET/fluorescence). nih.gov
Site-Specific Ligation : The targeting ligand, such as a monoclonal antibody (e.g., trastuzumab for HER2-positive cancer cells) or a small molecule that accumulates in a specific organelle (e.g., a triphenylphosphonium cation for mitochondria), would be attached to the platform. nih.govnih.gov The resorufin derivative would then be attached via the remaining reactive handle.
This site-specific conjugation ensures a homogenous final product with a defined ratio of substrate to targeting ligand, improving its reliability and in vivo performance compared to random conjugation methods. nih.gov Such strategies could enable the visualization of specific β-glucosidase activities associated with diseases like cancer or lysosomal storage disorders in a highly targeted manner. researchgate.netnih.gov
Enzymatic Assay Development and Kinetic Characterization Using Resorufin β D Glucopyranoside
Design and Optimization of Fluorogenic and Chromogenic Assays for β-Glycosidase Activity
The core principle behind the use of Resorufin (B1680543) β-D-glucopyranoside in enzymatic assays lies in its cleavage by a β-glycosidase. This enzymatic hydrolysis releases the highly fluorescent and colored compound, resorufin. adipogen.com The non-fluorescent nature of the substrate and the strong signal of the product allow for highly sensitive and continuous monitoring of enzyme activity. thermofisher.com
Methodological Considerations for High-Sensitivity Detection
The spectral properties of resorufin, the product of the enzymatic reaction, are key to the high sensitivity of assays using Resorufin β-D-glucopyranoside. Resorufin exhibits excitation and emission maxima in the long-wavelength range (approximately 571 nm and 585 nm, respectively), which minimizes interference from the autofluorescence of biological samples and test compounds that typically occurs at shorter wavelengths. adipogen.comnih.gov This makes it particularly advantageous for high-throughput screening applications, reducing the incidence of false positives. adipogen.com
Furthermore, the relatively low pKa of resorufin (around 6.0) allows for the continuous measurement of enzyme activity at physiological pH without the need for a stop solution to adjust the pH for optimal fluorescence. thermofisher.comnih.gov This simplifies the assay protocol and enables real-time kinetic studies. The single-step hydrolysis required to generate the fluorescent signal, in contrast to some other fluorogenic substrates that require a two-step process, also contributes to its utility in sensitive enzyme measurements, such as in ELISAs. abcam.com
Application in β-Glucosidase Activity Profiling across Diverse Biological Sources
Resorufin β-D-glucopyranoside has been widely employed to characterize β-glucosidases from a variety of organisms, highlighting its broad applicability.
This substrate has been instrumental in determining the kinetic properties of microbial β-glucosidases, which are of significant interest for industrial applications such as biofuel production. nih.gov For instance, Resorufin β-D-glucopyranoside has been used as a substrate to ascertain the kinetic parameters for β-glucosidases from the bacterium Clostridium cellulovorans (CcBglA) and the fungus Trichoderma reesei (TrBgl2). nih.govmedchemexpress.com While specific kinetic values for these enzymes with this particular substrate are documented in specialized literature, comparative data using other substrates like p-nitrophenyl-β-D-glucopyranoside (p-NPG) for Trichoderma reesei β-glucosidase show a Km of 0.19 ± 0.02 mM and a Vmax of 29.67 ± 3.25 µmol/min/mg. nih.gov Studies on mutant strains of Trichoderma reesei have also utilized p-NPG to investigate changes in glucose tolerance and enzyme stability. plos.org
Kinetic Parameters of Microbial β-Glucosidases
| Enzyme | Organism | Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference |
|---|---|---|---|---|---|
| β-glucosidase (CcBglA) | Clostridium cellulovorans | Resorufin β-D-glucopyranoside | Data not available in abstract | Data not available in abstract | nih.govmedchemexpress.com |
| β-glucosidase (TrBgl2) | Trichoderma reesei | Resorufin β-D-glucopyranoside | Data not available in abstract | Data not available in abstract | nih.govmedchemexpress.com |
| β-glucosidase | Trichoderma reesei QM 9414 | p-nitrophenyl-β-D-glucopyranoside | 0.19 ± 0.02 | 29.67 ± 3.25 | nih.gov |
In the context of mammalian enzymes, Resorufin β-D-glucopyranoside is a valuable tool for studying glucocerebrosidase (GCase), an enzyme implicated in Gaucher disease and Parkinson's disease. adipogen.com The substrate has been used in high-throughput screening assays to identify modulators of GCase activity. nih.gov In one such study, the Km value for recombinant human glucocerebrosidase with Resorufin β-D-glucopyranoside was determined to be significantly higher than with the natural substrate. nih.gov Furthermore, this fluorogenic substrate has been utilized for the in situ visualization of glucocerebrosidase in human skin tissue and to determine enzyme activity in the substantia nigra region of the brain. medchemexpress.comabcam.com Research has also focused on synthesizing derivatives of Resorufin β-D-glucopyranoside to develop more selective substrates for GCase, aiming to simplify the analysis of its activity in cell and tissue homogenates. nih.gov
Application of Resorufin β-D-Glucopyranoside in Mammalian Glucocerebrosidase Studies
| Application | Finding/Observation | Reference |
|---|---|---|
| High-Throughput Screening Assay | Determined Km for recombinant human glucocerebrosidase. | nih.gov |
| In Situ Visualization | Used for zymography in human skin tissue. | abcam.com |
| Enzyme Activity in Brain Tissue | Used as a fluorogenic substrate to determine GCase activity in the substantia nigra. | medchemexpress.com |
| Development of Selective Substrates | Derivatives synthesized to improve selectivity for GCase over other β-glucosidases. | nih.gov |
The utility of the resorufin-based scaffold extends to the study of other glycosidases. A notable example is Resorufin β-D-galactopyranoside, an analogous substrate used for the detection of β-galactosidase activity. abcam.commedchemexpress.comaatbio.com This compound is hydrolyzed by β-galactosidase to release resorufin, enabling the quantification of enzyme activity in various biological samples, including bacteria and mammalian cells. medchemexpress.com Similar to its glucopyranoside counterpart, Resorufin β-D-galactopyranoside is advantageous due to its single-step hydrolysis to a fluorescent product, making it suitable for sensitive measurements in applications like ELISAs and high-content screening. abcam.comaatbio.com It is also employed in flow cytometry to quantitate β-galactosidase activity in single yeast cells. abcam.com
Quantitative Enzyme Kinetics Studies
Resorufin β-D-glucopyranoside is well-suited for quantitative enzyme kinetics studies due to its favorable chemical and spectral properties. The ability to continuously monitor the release of resorufin allows for the straightforward determination of initial reaction velocities at various substrate concentrations. By applying the Michaelis-Menten model to these data, key kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax) can be calculated. nih.gov
The determination of these parameters is crucial for understanding the catalytic efficiency of an enzyme, its affinity for the substrate, and the mechanism of inhibition by different compounds. The low background fluorescence of Resorufin β-D-glucopyranoside and the high quantum yield of resorufin contribute to the accuracy and reliability of these kinetic measurements. adipogen.com This has facilitated its use in a wide array of kinetic analyses, from the characterization of newly discovered enzymes to the detailed investigation of enzyme-inhibitor interactions in drug discovery pipelines. labcompare.com
Determination of Michaelis-Menten Parameters (K_m, V_max)
The kinetic properties of enzymes, such as β-glucosidases, can be determined using Resorufin β-D-glucopyranoside as a substrate. The Michaelis-Menten model is a fundamental concept in enzyme kinetics, describing the relationship between the initial reaction rate (V₀), the maximum reaction rate (V_max), the Michaelis constant (K_m), and the substrate concentration ([S]). The equation is expressed as:
V₀ = (V_max * [S]) / (K_m + [S])
Here, K_m represents the substrate concentration at which the reaction rate is half of V_max, indicating the affinity of the enzyme for the substrate. V_max is the maximum rate of the reaction when the enzyme is saturated with the substrate.
In a study involving a rutin-hydrolyzing enzyme from tartary buckwheat flour (FtRHE) which exhibited β-glucosidase activity, the K_m and V_max values were determined to be 0.22 mM and 310.48 U/mg, respectively, using p-nitrophenyl-β-D-glucopyranoside (pNPG) as the substrate. researchgate.net While this example uses a different substrate, the principle of determining these parameters remains the same with Resorufin β-D-glucopyranoside. The enzymatic cleavage of Resorufin β-D-glucopyranoside releases the fluorescent product resorufin, and the rate of its formation can be measured to determine the enzyme's kinetic parameters. adipogen.comsigmaaldrich.com
For instance, in single-molecule studies with β-galactosidase using a similar resorufin-based substrate, resorufin-β-D-galactopyranoside, the apparent Michaelis constant (C_M) and the catalytic rate (χ₂) were determined to be 390 ± 60 μM and 730 ± 80 s⁻¹, respectively. pku.edu.cn These values were found to be consistent with the K_m (380 ± 40 μM) and V_max/[E]_T (740 ± 60 s⁻¹) obtained from conventional ensemble measurements, validating the use of resorufin-based substrates in kinetic analyses. pku.edu.cn
Table 1: Michaelis-Menten Parameters for a β-Glucosidase from Tartary Buckwheat Flour (FtRHE)
| Parameter | Value | Substrate |
|---|---|---|
| K_m | 0.22 mM | p-nitrophenyl-β-D-glucopyranoside |
| V_max | 310.48 U/mg | p-nitrophenyl-β-D-glucopyranoside |
Data from a study on a rutin-hydrolyzing enzyme with β-glucosidase activity. researchgate.net
Inhibition and Activation Studies of Glycosidases
Resorufin β-D-glucopyranoside is a valuable tool for screening and characterizing inhibitors and activators of glycosidases. chemimpex.com The change in the rate of resorufin production in the presence of a test compound can indicate whether the compound inhibits or enhances the enzyme's activity. This is particularly crucial in drug discovery, where identifying glycosidase inhibitors is a key strategy for treating various diseases, including metabolic disorders and cancer. chemimpex.com
For example, the substrate has been employed in screening for compounds that can modulate the activity of glucocerebrosidase, an enzyme implicated in Gaucher disease. nih.govabcam.com The assay's high sensitivity and low background fluorescence make it suitable for high-throughput screening of large compound libraries to identify potential therapeutic agents. nih.gov
Continuous vs. Discontinuous Assay Formats
Enzyme assays can be performed in either a continuous or discontinuous format. longdom.orgnih.gov
Continuous assays involve the real-time monitoring of the reaction progress. longdom.orgnih.gov The use of Resorufin β-D-glucopyranoside is well-suited for continuous assays because the enzymatic cleavage directly produces the fluorescent resorufin, allowing for the continuous measurement of its increasing fluorescence signal. nih.govabcam.com This provides a direct and convenient way to determine the initial reaction rate without the need for additional steps. longdom.org The low pKa of the resorufin product (around 5.8) means that a stop solution to adjust the pH is often not required for optimal fluorescence, further simplifying the continuous assay format. nih.govnih.gov
Discontinuous assays , on the other hand, involve taking samples from the reaction mixture at specific time intervals and then stopping the reaction to measure the amount of product formed. longdom.orgnih.gov While this method can be more complex, it is sometimes necessary, especially when dealing with complex sample matrices or when the assay conditions are not compatible with continuous monitoring. longdom.orgnih.gov
The choice between a continuous and discontinuous assay format depends on various factors, including the specific enzyme being studied, the available equipment, and the desired throughput of the assay. longdom.orgnih.gov
Comparative Analysis of Resorufin β-D-Glucopyranoside with Alternative Fluorogenic Substrates
Advantages in Signal-to-Noise Ratio and Reduced Autofluorescence Interference
One of the significant advantages of Resorufin β-D-glucopyranoside is its favorable spectroscopic properties, which lead to a high signal-to-noise ratio in enzymatic assays. nih.govnih.gov The product of the enzymatic reaction, resorufin, exhibits long-wavelength fluorescence with an excitation maximum around 571 nm and an emission maximum around 585 nm. adipogen.com This red-shifted fluorescence is particularly beneficial in biological assays as it minimizes interference from the autofluorescence of cellular components and test compounds, which typically occurs at shorter wavelengths. adipogen.comnih.gov
Compared to other commonly used fluorogenic substrates like 4-methylumbelliferyl-β-D-glucopyranoside (4MU-β-glc), which produces a blue-fluorescent product, resorufin-based substrates are less prone to generating false positives in high-throughput screening campaigns. nih.govnih.gov The long-wavelength emission of resorufin also contributes to a higher quantum yield, further enhancing the sensitivity of the assay. nih.gov
Table 2: Spectroscopic Properties of Resorufin
| Property | Value |
|---|---|
| Excitation Maximum (λex) | ~571 nm |
| Emission Maximum (λem) | ~585 nm |
| pKa | ~5.8 |
| Quantum Yield | High (0.74 for the anion) |
Data compiled from various sources. adipogen.comnih.gov
pH Sensitivity and Optimal Assay Conditions
The fluorescence of resorufin is pH-dependent due to the ionization of its hydroxyl group. nih.gov The pKa of resorufin is approximately 5.8, meaning that at pH values above this, the more fluorescent anionic form predominates. nih.gov This property is crucial when designing and interpreting enzymatic assays. For instance, in studies of enzymes active in the acidic environment of the plant cell wall (apotoplast), the pH can affect the sensitivity of the assay. nih.gov
Therefore, it is often necessary to buffer the assay at a pH where the resorufin fluorescence is optimal and stable. For many glycosidases, which have optimal activity in the acidic to neutral pH range, the pKa of resorufin allows for sensitive detection under these conditions. nih.gov However, for enzymes that function at more acidic pHs, calibration of the resorufin signal against a standard at the relevant pH may be required for accurate quantification of enzyme activity. nih.gov
The optimal assay conditions, including pH, temperature, and buffer composition, will ultimately depend on the specific enzyme being investigated. longdom.org For example, a study on a rutin-hydrolyzing enzyme found its optimal β-glucosidase activity at 40°C and pH 4.0. researchgate.net
High Throughput Screening Hts and Compound Discovery Utilizing Resorufin β D Glucopyranoside
Miniaturization and Automation of Enzymatic Assays for HTS Platforms
The drive for increased efficiency and reduced cost in drug discovery has pushed the miniaturization of enzymatic assays. Resorufin (B1680543) β-D-glucopyranoside is highly compatible with these scaled-down platforms due to its high sensitivity and simple "mix-and-read" format. Upon cleavage by β-glucosidase, the substrate releases the highly fluorescent product resorufin, which can be detected with high sensitivity, a crucial requirement for low-volume assays. abcam.comadipogen.com
The transition from 96- or 384-well plates to 1536-well formats represents a significant leap in throughput, allowing for the screening of vast compound libraries in a fraction of the time and cost. While specific studies detailing the use of Resorufin β-D-glucopyranoside in 1536-well plates are emerging, the principles of such miniaturization are well-established for other HTS assays. nih.gov The successful adaptation of 3D organoid cultures to a 1536-well ultra-high-throughput screening (uHTS) format demonstrates the feasibility of scaling down complex biological assays. nih.gov This process involves reducing reagent volumes to the low microliter range (e.g., 2-5 µL), which demands a substrate that produces a strong and stable signal, a key feature of the resorufin system. abcam.comnih.gov The high quantum yield of resorufin ensures that even with minimal reaction volumes, the generated signal is robust enough for reliable detection, maintaining critical assay performance metrics like the Z' factor and signal-to-background ratios. nih.govnih.gov
Table 1: Advantages of Resorufin β-D-Glucopyranoside in Miniaturized HTS Formats This table is interactive. You can sort and filter the data.
| Feature | Benefit in 1536-Well Format | Scientific Rationale |
|---|---|---|
| High Sensitivity | Enables accurate detection in low assay volumes (1-5 µL). | The enzymatic product, resorufin, is intensely fluorescent, allowing for robust signal generation from a small number of enzymatic turnovers. adipogen.com |
| Reduced Costs | Lowers consumption of expensive reagents, substrates, and library compounds. | Miniaturization to 1536-well plates can reduce reagent costs by a factor of 4-8 compared to 384-well plates. nih.gov |
| Increased Throughput | Allows for the screening of tens of thousands of compounds per day (uHTS). | Higher density plates enable more samples to be processed simultaneously by automated systems. nih.gov |
| Homogeneous Assay | Simplifies workflow by eliminating wash or separation steps. | The assay can be performed continuously without adding a stop solution, which is ideal for automation. nih.gov |
The simplicity and robustness of assays using Resorufin β-D-glucopyranoside make them highly amenable to full automation. HTS platforms rely on robotic liquid handling systems, such as the Multidrop Combi dispenser or other automated pipetting robots, to accurately and rapidly dispense reagents and compounds into high-density plates. nih.govhudsonlabautomation.com The continuous nature of the kinetic assay possible with this substrate is a significant advantage for automation. nih.gov Unlike some fluorogenic substrates that require a stop solution to terminate the reaction and develop the signal, the resorufin product is fluorescent at physiological pH, allowing for real-time monitoring of enzyme activity and simplifying the automated workflow. nih.gov This compatibility with "dispense-and-read" protocols minimizes plate handling steps and maximizes the efficiency of the screening process.
Identification and Characterization of Glycosidase Modulators
A primary application of Resorufin β-D-glucopyranoside in HTS is the discovery of molecules that modulate the activity of glycosidase enzymes. These modulators fall into several categories, including inhibitors, activators, and pharmacological chaperones, many of which have therapeutic potential. nih.govchemimpex.com
Assays utilizing Resorufin β-D-glucopyranoside are widely employed to screen for inhibitors of β-glucosidases, such as glucocerebrosidase (GCase). adipogen.comchemimpex.comsigmaaldrich.com In these assays, a decrease in the rate of resorufin production in the presence of a test compound indicates inhibition of the enzyme. Such screens are crucial for identifying potential therapeutic agents for a variety of diseases. For instance, inhibitors of alpha-glucosidase are a therapeutic target for type II diabetes. nih.gov Similarly, modulating GCase activity is a key strategy in the research of lysosomal storage disorders like Gaucher disease. adipogen.com The substrate's utility in these screening studies is well-documented, providing a reliable method for identifying initial hits from large and diverse compound libraries. sigmaaldrich.com
Beyond inhibitors, HTS assays with Resorufin β-D-glucopyranoside can identify enzyme activators or pharmacological chaperones. nih.gov Pharmacological chaperones are small molecules that bind to and stabilize mutant enzymes, correcting their misfolding and facilitating proper trafficking to their target cellular compartments, such as the lysosome. nih.govnih.gov This approach is particularly relevant for genetic disorders caused by destabilizing missense mutations, including Pompe disease, which results from mutations in the acid alpha-glucosidase (GAA) enzyme. nih.govnih.gov In a screening context, a potential chaperone might be identified as an activator that increases the enzymatic hydrolysis of the resorufin substrate. nih.gov While enzymatic assays serve as a practical primary screening method for HTS, hits are typically validated in subsequent cell-based assays to confirm their chaperone activity. nih.govnih.gov
Table 2: Examples of Glycosidase Modulators and Associated Diseases This table is interactive. You can sort and filter the data.
| Modulator Type | Target Enzyme | Associated Disease Area | Screening Principle with Resorufin Substrate |
|---|---|---|---|
| Inhibitor | α-Glucosidase | Type II Diabetes | Decrease in fluorescent signal. nih.gov |
| Inhibitor | β-Glucocerebrosidase (GCase) | Gaucher Disease | Decrease in fluorescent signal. adipogen.com |
| Pharmacological Chaperone | Acid α-Glucosidase (GAA) | Pompe Disease | Increase in fluorescent signal (activation) may indicate chaperone potential. nih.govnih.gov |
| Activator | β-Glucosidase | General Research | Increase in fluorescent signal. nih.gov |
Strategies for Counteracting Compound Interference in High-Throughput Fluorescent Assays
A significant challenge in HTS is interference from the compounds being screened. nih.gov Library compounds can absorb light at the excitation or emission wavelengths of the fluorophore (quenching) or be fluorescent themselves, leading to false-positive or false-negative results. nih.gov The use of Resorufin β-D-glucopyranoside is itself a primary strategy for mitigating this issue.
The enzymatic product, resorufin, is characterized by its red-shifted spectral properties, with an excitation maximum around 571 nm and an emission maximum around 585 nm. adipogen.comchemodex.com This is a major advantage because a large portion of compounds found in screening libraries, as well as endogenous molecules like NADH, tend to autofluoresce in the blue or green regions of the spectrum (350-550 nm). nih.govbosterbio.com By shifting the assay readout to the red end of the spectrum, the potential for overlap with interfering fluorescence is significantly reduced, leading to fewer false positives. adipogen.comnih.govchemodex.com
Additional strategies to counteract interference include:
Pre-read Correction: Reading the fluorescence of the assay plates after compound addition but before initiating the enzymatic reaction allows for the identification and computational correction of intrinsic compound fluorescence. nih.gov
Orthogonal Assays: Hits are often confirmed using a secondary assay that employs a different detection method (e.g., colorimetric or label-free) to eliminate artifacts specific to the primary fluorescence assay. nih.gov
Buffer Composition: Optimizing the assay buffer to be free of fluorescent components, such as phenol (B47542) red or certain sera, can reduce background noise. southernbiotech.commdpi.com
Table 3: Spectral Properties and Interference Potential This table is interactive. You can sort and filter the data.
| Compound/Molecule | Excitation (nm) | Emission (nm) | Interference Potential with Blue/Green Assays | Interference Potential with Resorufin Assay |
|---|---|---|---|---|
| Resorufin (Product) | ~571 | ~585 | Low | N/A |
| Common Library Autofluorescence | 350 - 488 | 350 - 550 | High | Low |
| NADH | ~340 | ~460 | High | Low |
| Collagen (Endogenous) | 300 - 450 | 300 - 450 | High | Low |
Applications of Resorufin β D Glucopyranoside in Disease Research and Diagnostics
Research into Lysosomal Storage Disorders and Glycosphingolipidoses
Lysosomal storage disorders are a group of inherited metabolic diseases caused by defects in lysosomal function. One significant area of research where Resorufin (B1680543) β-D-glucopyranoside has proven instrumental is in the study of glycosphingolipidoses, a subclass of lysosomal storage disorders characterized by the accumulation of glycosphingolipids.
Investigation of Glucocerebrosidase Deficiency in Gaucher Disease
Gaucher disease is the most common lysosomal storage disorder, arising from mutations in the GBA1 gene that lead to a deficiency of the enzyme glucocerebrosidase (GCase). nih.gov This deficiency results in the accumulation of its substrate, glucosylceramide, within the lysosomes of macrophages. nih.gov Resorufin β-D-glucopyranoside serves as a substrate for GCase, and its hydrolysis can be monitored to assess enzyme activity. adipogen.comprotocols.io
In the context of Gaucher disease research, this compound is used in enzymatic assays to determine the level of GCase activity in patient-derived cells, such as fibroblasts. nih.gov By measuring the fluorescence of resorufin produced over time, researchers can quantify the extent of GCase deficiency, which is crucial for diagnosis and for understanding the genotype-phenotype correlations in Gaucher disease. A method for assessing GCase activity in protein lysates using Resorufin β-D-glucopyranoside has been established, which is effective at a low pH to minimize the activity of non-lysosomal glucocerebrosidases. protocols.io
Screening for Chemical Chaperones for Mutant Glucocerebrosidase
A promising therapeutic strategy for Gaucher disease involves the use of chemical chaperones. These are small molecules that can bind to and stabilize mutant forms of GCase, facilitating their correct folding and trafficking to the lysosome, thereby increasing residual enzyme activity. High-throughput screening (HTS) assays are essential for identifying potential chemical chaperones from large compound libraries.
Resorufin β-D-glucopyranoside is a key component in these HTS assays. nih.gov Its fluorogenic nature allows for the rapid and sensitive measurement of GCase activity in a microplate format. In a typical assay, a library of compounds is screened for their ability to enhance the activity of mutant GCase. An increase in the fluorescence signal from the hydrolysis of Resorufin β-D-glucopyranoside indicates that a compound may be acting as a chemical chaperone. nih.gov This approach has been successfully used to identify novel, non-inhibitory chaperones of glucocerebrosidase. nih.gov
Table 1: High-Throughput Screening for Glucocerebrosidase Modulators
| Parameter | Description |
|---|---|
| Assay Principle | Measurement of GCase enzymatic activity using a fluorogenic substrate. |
| Substrate | Resorufin β-D-glucopyranoside. nih.gov |
| Enzyme Source | Purified wild-type or mutant GCase, or patient-derived cell lysates. nih.govnih.gov |
| Detection Method | Fluorescence detection of resorufin. nih.gov |
| Objective | To identify compounds that either inhibit or enhance GCase activity, with enhancers being potential chemical chaperones. nih.gov |
Role in Parkinson's Disease Research Associated with GBA Mutations
Mutations in the GBA1 gene are now recognized as the most significant genetic risk factor for Parkinson's disease (PD). researchgate.netnih.gov Individuals with GBA mutations, even heterozygous carriers, have an increased lifetime risk of developing PD. nih.gov The link between GCase deficiency and Parkinson's disease has opened up new avenues of research into the underlying molecular mechanisms of neurodegeneration. frontiersin.org
In this context, Resorufin β-D-glucopyranoside is utilized in assays to measure GCase activity in models of Parkinson's disease, such as in fibroblast cells from PD patients with GBA mutations. nih.gov These studies aim to understand how reduced GCase activity contributes to the pathogenesis of Parkinson's disease, including its effects on α-synuclein aggregation and lysosomal function. nih.gov Furthermore, this assay is employed to evaluate the efficacy of potential therapeutic agents, like molecular chaperones, in restoring GCase activity in the context of GBA-associated Parkinson's disease. nih.gov
Development of Diagnostic Platforms for Pathogen Detection
Beyond metabolic disorders, Resorufin β-D-glucopyranoside has been adapted for use in innovative diagnostic platforms for the detection of infectious agents. Its enzymatic conversion to a fluorescent product provides a versatile signaling mechanism for various biosensing applications.
Immunosensing for Viral Pathogens (e.g., Foot-and-Mouth Disease Virus)
Foot-and-Mouth Disease Virus (FMDV) is a highly contagious pathogen affecting cloven-hoofed animals, causing significant economic losses in the livestock industry. mdpi.com Rapid and sensitive detection of FMDV is crucial for controlling outbreaks. An immunosensing platform utilizing Resorufin β-D-glucopyranoside has been developed for the specific detection of FMDV serotypes O and A. nih.gov
This immunoassay involves the use of magnetic nanoparticles and antibodies conjugated to the enzyme β-glucosidase. nih.gov In the presence of the target FMDV serotype, a sandwich complex is formed, and upon the addition of Resorufin β-D-glucopyranoside, the conjugated β-glucosidase catalyzes its hydrolysis. nih.gov The resulting fluorescent resorufin provides an optical signal for the detection of the virus. This method has demonstrated high sensitivity and specificity, offering a significant improvement over traditional diagnostic techniques. nih.gov
Dual-Modal Optical and Electrochemical Detection Systems
To enhance the reliability and accuracy of pathogen detection, dual-modal sensing platforms are being developed. These systems integrate two distinct signal transduction mechanisms into a single assay. The aforementioned FMDV immunosensor is a prime example of a dual-modal system that leverages the enzymatic breakdown of Resorufin β-D-glucopyranoside. nih.gov
The hydrolysis of this substrate by β-glucosidase produces not only the fluorescent resorufin for optical detection but also glucose. nih.gov The released glucose can be quantified using a standard glucometer, providing an independent electrochemical signal. nih.gov This dual-modal approach, combining fluorescence and electrochemical detection, offers mutual validation of the results, thereby increasing the confidence in the diagnostic outcome. nih.govrsc.org This innovative system has shown approximately four-fold greater sensitivity compared to commercially available lateral flow assays for FMDV detection. nih.gov
Table 2: Dual-Modal Detection of Foot-and-Mouth Disease Virus
| Detection Mode | Analyte | Signal Generation | Reported Limit of Detection (LOD) |
|---|---|---|---|
| Optical (Fluorescence) | Resorufin | Enzymatic hydrolysis of Resorufin β-D-glucopyranoside. nih.gov | FMDV Type O: log(6.7) copies/mL, FMDV Type A: log(5.9) copies/mL. nih.gov |
| Electrochemical | Glucose | Enzymatic hydrolysis of Resorufin β-D-glucopyranoside. nih.gov | FMDV Type O: log(6.9) copies/mL, FMDV Type A: log(6.1) copies/mL. nih.gov |
Research into Other Enzymopathy-Related Diseases
The clinical and research applications of Resorufin β-D-glucopyranoside extend beyond a single disorder, largely due to its function as a substrate for the enzyme β-glucocerebrosidase (GCase). The malfunction of GCase is the primary cause of Gaucher disease but has also been identified as the most significant genetic risk factor for developing Parkinson's disease (PD) and dementia with Lewy bodies (DLB). acs.orgnih.govnih.govwhiterose.ac.uk This established link has propelled GCase into the forefront as a key therapeutic target for these neurodegenerative disorders, creating a critical need for robust research tools to investigate its function and identify potential modulators.
Resorufin β-D-glucopyranoside serves as a vital tool in this area, particularly in the high-throughput screening (HTS) of large chemical libraries to discover new therapeutic leads. abcam.compnas.org Its utility in HTS is enhanced by the spectral properties of its hydrolytic product, resorufin. Upon enzymatic cleavage by GCase, the substrate releases resorufin, which emits a red-shifted fluorescence. abcam.comnih.gov This is highly advantageous in automated screening campaigns as it minimizes interference from the natural autofluorescence of library compounds, which typically occurs in the blue-green spectrum, thereby reducing the rate of false-positive results. nih.gov
Researchers utilize Resorufin β-D-glucopyranoside-based assays to screen for small molecules that can act as pharmacological chaperones or activators of GCase. The goal is to identify compounds that can enhance the activity of the deficient enzyme in individuals with GBA1 gene mutations, potentially slowing or modifying the progression of Parkinson's disease. whiterose.ac.uk These screening assays have been successfully miniaturized for use in 1,536-well plate formats, allowing for the rapid testing of tens of thousands of compounds. pnas.org
Beyond drug discovery, the substrate is also employed in fundamental research to elucidate the mechanistic links between GCase dysfunction and neurodegeneration. It is used to measure GCase activity in a variety of experimental models, including patient-derived fibroblasts, engineered cell lines (such as H4 neuroglioma cells), and brain tissue homogenates from transgenic mice expressing mutant human GCase. acs.orgnih.govnih.gov This allows for the validation of disease models—for instance, confirming the loss of enzyme activity in GBA1 knockout cells—and for studying the downstream cellular consequences of reduced GCase function, such as the aggregation of α-synuclein, a pathological hallmark of PD. nih.govwhiterose.ac.ukprotocols.io
The table below summarizes the key research applications of Resorufin β-D-glucopyranoside in the context of these related enzymopathies.
Table 1: Applications of Resorufin β-D-Glucopyranoside in Enzymopathy Research
| Disease | Associated Enzyme | Role of Resorufin β-D-Glucopyranoside in Research |
|---|---|---|
| Parkinson's Disease (PD) | β-Glucocerebrosidase (GCase) | High-throughput screening (HTS) for enzyme activators and pharmacological chaperones. pnas.org |
| Measurement of GCase activity in patient-derived cells and animal models to study disease mechanisms. acs.orgnih.gov | ||
| Validation of cellular models of GBA-associated parkinsonism. nih.govprotocols.io | ||
| Dementia with Lewy Bodies (DLB) | β-Glucocerebrosidase (GCase) | Investigation of GCase activity as a risk factor and therapeutic target. nih.gov |
| Other Lysosomal Storage Disorders | β-Glucosidases | General biochemical assays for screening potential glycosidase inhibitors. plos.org |
Detailed research findings from studies utilizing Resorufin β-D-glucopyranoside often involve quantitative high-throughput screening (qHTS) to identify and characterize compounds that modulate GCase activity. The data from such a screen can be used to classify compounds and identify promising candidates for further development.
Table 2: Representative Findings from a High-Throughput Screen for GCase Modulators
| Compound Class | Example | Assay Method | Key Finding |
|---|---|---|---|
| Inhibitors | Conduritol-β-epoxide | GCase activity assay with Resorufin β-D-glucopyranoside. pnas.orgplos.org | Used as a control to confirm assay performance and identify compounds that block enzyme activity. |
| Activators | N/A (Proprietary library compounds) | qHTS with Resorufin β-D-glucopyranoside. pnas.org | Identification of novel, non-inhibitory compounds that bind to GCase and may act as chaperones to enhance its function. |
| False Positives | Autofluorescent compounds | Comparison of activity with blue (4-MU) vs. red (Resorufin) fluorogenic substrates. pnas.orgnih.gov | The use of the resorufin-based substrate reduces the number of false positives caused by compound autofluorescence. |
Cellular and Molecular Imaging Applications of Resorufin β D Glucopyranoside
Visualization and Monitoring of Endogenous Glycosidase Activity in Live Cells
Resorufin (B1680543) β-D-glucopyranoside serves as a valuable tool for the real-time visualization and monitoring of endogenous β-glucosidase activity within living cells. The non-fluorescent substrate can be introduced to cell cultures, where it is taken up by the cells. chemimpex.com Intracellular β-glucosidases cleave the glycosidic bond, releasing the red fluorescent product, resorufin. abcam.comchemodex.com The resulting fluorescence intensity can be measured and directly correlated with the level of enzymatic activity, providing insights into cellular metabolism and function. adipogen.com This method is advantageous for its sensitivity and the ability to perform continuous measurements without the need for cell lysis.
The fluorescence properties of the released resorufin are a key aspect of this application. Resorufin exhibits an excitation maximum at approximately 571 nm and an emission maximum at around 585 nm. chemodex.comadipogen.com This long-wavelength fluorescence minimizes interference from the autofluorescence of cellular components, which typically occurs at shorter wavelengths. chemodex.comadipogen.com This characteristic enhances the signal-to-noise ratio, leading to more accurate and reliable measurements of glycosidase activity in live-cell imaging experiments.
In Situ Localization of Glycosidase Activity in Biological Tissues
The application of Resorufin β-D-glucopyranoside extends to the localization of glycosidase activity directly within biological tissues, offering spatial information about enzymatic function.
Studies in Human Skin Tissue
In dermatological research, Resorufin β-D-glucopyranoside has been employed to visualize the activity of β-glucocerebrosidase (GBA1) in human skin tissue. nih.gov GBA1 is a crucial enzyme in the epidermis responsible for the conversion of glucosylceramides to ceramides, which are essential for maintaining the skin's barrier function. nih.gov An optimized zymography method using this substrate allows for the in situ localization of active GBA in the epidermis with improved resolution. nih.gov Studies have demonstrated that active GBA1 is primarily found in the extracellular lipid matrix at the boundary between the viable epidermis and the lower layers of the stratum corneum. nih.gov
Visualization in Plant Tissues and Cellular Polysaccharidases
The use of resorufin-based substrates has proven effective in visualizing endogenous cell wall polysaccharidases in plant tissues. nih.gov For instance, a synthesized resorufin β-glycoside of a xylogluco-oligosaccharide has been used to specifically analyze xyloglucan (B1166014) endotranshydrolase (XEH) activity in plants. nih.gov This technique allows for the real-time observation of localized fluorescence increases, indicating enzymatic activity in areas such as germinating seeds and inflorescent stems. nih.gov
Furthermore, by comparing the activity patterns of different resorufin glycoside substrates, researchers can distinguish between various glycoside hydrolase activities. For example, the substrate GG-β-Res can reveal cellulase (B1617823) and β-glucosidase activities. nih.gov In Arabidopsis inflorescent stems, the use of these substrates has shown that the reaction product can be seen in the secondary cell walls of the xylem and interfascicular fibers. nih.gov This approach provides a powerful method to study the roles of different enzymes in cell wall remodeling during plant growth and development. nih.gov
Research on Cellular Metabolic Processes and Enzymatic Homeostasis
Resorufin β-D-glucopyranoside is instrumental in research focused on cellular metabolic processes and the maintenance of enzymatic homeostasis. scbt.com The enzymatic conversion of the substrate provides a direct readout of β-glucosidase activity, which can be indicative of the metabolic state of the cell. chemimpex.com Changes in enzyme activity levels, as detected by alterations in fluorescence, can signal shifts in metabolic pathways or disruptions in the normal balance of enzymatic functions. This makes it a useful tool for investigating the effects of various stimuli, including potential drug candidates, on cellular metabolism. chemimpex.com
Applications in Cell Health and Viability Assays in Research Settings
In research settings, Resorufin β-D-glucopyranoside is employed in assays to assess cell health and viability. chemimpex.comscbt.com The principle behind these assays is that metabolically active, viable cells possess functional β-glucosidases that can convert the substrate into fluorescent resorufin. nih.gov A decrease in fluorescence intensity can indicate a reduction in metabolic activity, which is often associated with cytotoxicity or cell death. Conversely, a stable or increasing fluorescence signal can suggest cell proliferation and a healthy cellular state. chemimpex.com This method offers a straightforward and sensitive means of evaluating the effects of compounds or environmental conditions on cell viability. chemimpex.com
Interactive Data Table: Applications of Resorufin β-D-glucopyranoside
| Application Area | Specific Use | Organism/System | Key Finding |
| Endogenous Glycosidase Activity | Monitoring β-glucosidase in live cells | Various cell cultures | Provides real-time, sensitive detection of enzymatic activity. chemimpex.comadipogen.com |
| In Situ Glycosidase Localization | Visualizing β-glucocerebrosidase (GBA1) | Human Skin Tissue | Active GBA1 is located at the epidermis-stratum corneum interface. nih.gov |
| In Situ Glycosidase Localization | Visualizing xyloglucan endotranshydrolase (XEH) | Plant Tissues (Nasturtium, Arabidopsis) | Allows for real-time visualization of cell wall remodeling enzymes. nih.gov |
| Cellular Metabolism Research | Studying enzymatic homeostasis | Various cell cultures | Enables investigation of metabolic shifts and effects of external stimuli. scbt.com |
| Cell Health and Viability | Assessing cytotoxicity and proliferation | Various cell cultures | Correlates fluorescence with metabolic activity to determine cell health. chemimpex.comnih.gov |
Broader Research Applications and Future Perspectives
Environmental Enzymology: Assessment of Microbial and Soil Enzyme Activities
Resorufin (B1680543) β-D-glucopyranoside serves as a valuable fluorogenic substrate for assessing the activity of β-glucosidases, enzymes that are crucial in the biogeochemical cycling of carbon. nih.gov In environmental enzymology, particularly in the study of soil and microbial ecosystems, this compound is instrumental. β-glucosidases are predominant enzymes in soil that catalyze the hydrolysis of various glucose derivatives, playing a rate-limiting role in the breakdown of cellulose (B213188) into glucose, a primary energy source for soil microorganisms. nih.gov The activity of these enzymes is a key indicator of soil health and microbial metabolic activity. nih.govufu.br
The use of resorufin-based substrates offers a sensitive method for quantifying β-glucosidase activity. When cleaved by the enzyme, Resorufin β-D-glucopyranoside releases the highly fluorescent product resorufin, which can be detected and quantified, providing a measure of enzyme activity. adipogen.com This method is advantageous due to its high sensitivity and the ability to perform continuous measurements. nih.gov
Table 1: Key Soil Enzymes and their Functions
| Enzyme | Function in Soil Ecosystem |
| β-Glucosidase | Catalyzes the hydrolysis of cellobiose (B7769950) to glucose, a key step in cellulose degradation and carbon cycling. nih.gov |
| β-1,4-N-Acetyl-Glucosaminidases | Involved in the degradation of chitin. nih.gov |
| Invertases | Hydrolyze sucrose (B13894) into glucose and fructose, indicating the intensity of carbon metabolism. nih.gov |
| Leucine Aminopeptidases | Involved in the cycling of nitrogen. nih.gov |
| Ureases | Catalyze the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. nih.gov |
| Acid/Alkaline Phosphatases | Play a crucial role in the biogeochemical cycling of phosphorus by hydrolyzing phosphate (B84403) monoesters. nih.gov |
| Sulfatases | Involved in the sulfur cycle. nih.gov |
| Dehydrogenases | Indicate overall microbial activity in the soil. nih.gov |
Biotechnological Processes: Monitoring of Glycosidase Activity in Biocatalysis
In the realm of biotechnology, Resorufin β-D-glucopyranoside is a critical tool for monitoring the activity of glycosidases, a class of enzymes that catalyze the hydrolysis of glycosidic bonds in complex sugars. nih.gov This is particularly important in various biocatalysis applications, where precise control and monitoring of enzymatic reactions are essential for process optimization and yield maximization.
Glycosidases are employed in a wide array of biotechnological processes, including the production of biofuels, food processing, and the synthesis of pharmaceuticals. The ability to monitor their activity in real-time allows for the fine-tuning of reaction conditions, such as temperature and pH, to ensure optimal enzyme performance. Resorufin β-D-glucopyranoside, as a fluorogenic substrate, facilitates this monitoring with high sensitivity and specificity. chemimpex.com
Advancements in Microscale Platforms for Enzyme Screening
The development of microscale platforms, such as microfluidic devices and microplates, has revolutionized enzyme screening and analysis. abcam.com Resorufin β-D-glucopyranoside is well-suited for these high-throughput screening (HTS) applications due to its fluorescent properties. nih.govabcam.com These platforms allow for the rapid and cost-effective screening of large libraries of enzymes or potential enzyme inhibitors. abcam.com
A key advantage of using Resorufin β-D-glucopyranoside in microscale formats is the reduced sample and reagent volumes required, which significantly lowers the cost per assay. nih.gov Furthermore, the fluorescent signal generated upon enzymatic cleavage can be readily detected using standard plate readers, making it compatible with automated HTS systems. nih.gov The long-wavelength fluorescence of the resorufin product (excitation ~571 nm, emission ~585 nm) also helps to minimize interference from autofluorescence commonly found in biological samples and test compounds. adipogen.comnih.gov
A 2010 study published in the Journal of Proteome Research detailed the use of a microscale platform for the integrated cell-free expression and activity screening of cellulases, highlighting the utility of such systems. abcam.com These advancements enable the rapid identification of novel enzymes with desired properties for various industrial and research applications.
Future Directions for Resorufin β-D-Glucopyranoside in Academic Research
The versatility and sensitivity of Resorufin β-D-glucopyranoside position it for continued and expanded use in academic research. Future research is likely to focus on several key areas.
One promising direction is the development of novel biosensors for the in situ and real-time monitoring of β-glucosidase activity in complex environments, such as living cells or soil microhabitats. This could provide unprecedented insights into dynamic biological processes. For instance, a 2017 study in the Journal of Lipid Research demonstrated the in situ visualization of glucocerebrosidase in human skin tissue. abcam.com
Furthermore, the application of Resorufin β-D-glucopyranoside in single-cell analysis is a burgeoning field. By coupling this substrate with microfluidic technologies, researchers could study enzymatic activity at the single-cell level, revealing cellular heterogeneity and function in ways not possible with bulk assays.
There is also potential for the design and synthesis of new resorufin-based substrates with tailored specificities for other glycosidases, expanding the toolkit for enzymatic analysis. This would enable the study of a wider range of biological pathways and processes with the same level of sensitivity and convenience. As research continues to push the boundaries of detection and analysis, Resorufin β-D-glucopyranoside and its derivatives will undoubtedly remain valuable tools for the scientific community.
Q & A
Q. What are the key steps in synthesizing Resorufin beta-D-glucopyranoside, and how can reproducibility be ensured?
this compound is synthesized via glycosidation and deprotection steps. In analogous syntheses (e.g., resorufin α-D-glucopyranoside), SN2 glycosidation with resorufin sodium salt and hexamethylphosphoric triamide (HMPA) yields α/β-configuration products, followed by neutral deprotection using samarium and iodine. Reproducibility requires strict control of reaction conditions (e.g., stoichiometry, temperature) and purification via preparative HPLC . Batch-to-batch consistency can be validated using enzyme assays with multiple synthesized batches .
Q. How is this compound detected and quantified in enzymatic assays?
Fluorometric or spectrophotometric methods are typically employed. Resorufin (released upon enzymatic hydrolysis) fluoresces at 590 nm upon excitation at 560 nm, enabling real-time monitoring. Quantification requires calibration curves with purified resorufin standards. High-performance liquid chromatography (HPLC) with UV/Vis detection (e.g., C18 columns, acetonitrile/water gradients) validates hydrolysis efficiency and substrate purity .
Q. What are the primary applications of this compound in biochemical research?
It is widely used as a fluorogenic substrate for β-glucosidase and β-glucuronidase assays. Its high sensitivity enables high-throughput screening (HTS) of enzyme inhibitors or activators, particularly in studying lysosomal storage disorders or glycosidase-mediated metabolic pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in kinetic data from this compound-based assays?
Contradictions may arise from impurities in substrate batches, enzyme source variability, or interference from co-solvents. Mitigation strategies include:
- Substrate purity validation : HPLC analysis to confirm >95% purity .
- Enzyme standardization : Use recombinant enzymes with validated activity or normalize results to a reference enzyme .
- Control experiments : Include no-enzyme and no-substrate controls to rule out auto-hydrolysis or non-specific fluorescence .
Q. What methodological considerations are critical for optimizing this compound in live-cell imaging?
Cellular permeability and background fluorescence are key challenges. Strategies include:
- Permeabilization agents : Use digitonin or saponin to enhance substrate entry without cell lysis.
- Quenching controls : Add resorufin-specific quenchers (e.g., ascorbic acid) to distinguish extracellular vs. intracellular signals.
- Multi-parameter assays : Combine with organelle-specific dyes (e.g., LysoTracker) to confirm subcellular localization of enzymatic activity .
Q. How can computational methods enhance the design of this compound derivatives with improved specificity?
Molecular docking (e.g., AutoDock Vina) predicts binding interactions between glucopyranoside derivatives and target enzymes. Focus on:
- Active site compatibility : Modify the glucopyranosyl moiety to match enzyme subsite topology.
- Steric effects : Introduce bulky groups (e.g., acetylations) to reduce off-target hydrolysis.
- In silico validation : Compare predicted vs. experimental kinetic parameters (Km, Vmax) for iterative optimization .
Q. What advanced techniques validate the glycosidic bond stability of this compound under physiological conditions?
- Stability assays : Incubate the substrate in buffers mimicking lysosomal pH (4.5–5.5) and measure hydrolysis rates via LC-MS.
- Isotopic labeling : Synthesize ¹³C-labeled derivatives to track bond cleavage via NMR or mass spectrometry .
- Accelerated degradation studies : Use elevated temperatures to model long-term stability and derive Arrhenius plots .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
